molecular formula C14H18N2O7 B7775393 Dinobuton CAS No. 62655-72-5

Dinobuton

Cat. No. B7775393
CAS RN: 62655-72-5
M. Wt: 326.30 g/mol
InChI Key: HDWLUGYOLUHEMN-UHFFFAOYSA-N
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Description

Dinobuton is a C-nitro compound.

Scientific Research Applications

  • Electrochemical Determination in Water Samples : Dinobuton's electrochemical behavior was analyzed, demonstrating that it is reduced in different steps depending on the pH of the medium. A method was developed for determining this compound in agricultural formulations and spiked water samples, confirming the accuracy of the analytical procedure (Sreedhar, Samatha, & Sujatha, 2000).

  • Residue Determination in Crops : A method was developed for determining residues of this compound in crops, involving extraction and clean-up processes. The method is also applicable to other alkyl dinitrophenyl esters (Crossley & Lynch, 1968).

  • Metabolism and Photoalteration : Studies on this compound metabolism in mice and rats revealed it undergoes rapid hydrolysis, forming DNBP which is further metabolized. This compound is not highly systemic in plants but is metabolized or photodecomposed to various products (Bandal & Casida, 1972).

  • Phytotoxicity and Behavior in Plants : Comparative investigations on this compound and dinobutonmethyl in different plants showed that dinobutonmethyl is more phytotoxic than this compound. Both behave similarly in terms of absorption and persistence on plant surfaces (Kolbe & Schütte, 1990).

  • Determination in Mixture with Dinoseb : A kinetic study enabled the development of a method for simultaneous determination of this compound and dinoseb, demonstrating the potential for analyzing mixtures of these compounds (Espinosa-Mansilla, Madera, & Salinas, 1999).

  • Behavior on Apple Fruits : After application to apple fruits, significant amounts of this compound were lost over time, with the unchanged compound being the major component initially. Absorption through the fruit skin was limited (Hawkins & Saggers, 1974).

  • Photodegradation on Bean Leaves : The photodegradation of this compound and dinoseb on bean foliage was studied, indicating important aspects for understanding the persistence and toxicology of these compounds in agricultural settings (Matsuo & Casida, 1970).

  • Impact on Bacterial Soil Communities : Research on the impact of pesticide treatments, including those with this compound, on bacterial soil communities demonstrated significant effects on microbial activities and community shifts (Engelen et al., 1998).

  • Detection in Various Samples : A study developed a sample preparation procedure for the simultaneous determination of this compound and other pesticides in diverse samples including environmental and biological contexts (Gebrehiwot, Erkmen, & Uslu, 2020).

properties

IUPAC Name

(2-butan-2-yl-4,6-dinitrophenyl) propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O7/c1-5-9(4)11-6-10(15(18)19)7-12(16(20)21)13(11)23-14(17)22-8(2)3/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWLUGYOLUHEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040268
Record name Dinobuton
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Molecular Weight

326.30 g/mol
Source PubChem
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Physical Description

Pale yellow solid; [HSDB] Yellowish crystalline solid; [MSDSonline]
Record name Dinobuton
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Solubility

SOL IN ALIPHATIC HYDROCARBONS, ETHANOL, FATTY OILS; HIGHLY SOL IN LOWER ALIPHATIC KETONES, AROMATIC HYDROCARBONS, In water, 0.1 mg/100 ml at 20 °C. In acetone 120, ethanol 8.3, xylene 89, n-hexane 1.9 (all in g/100 ml at 20 °C)
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Vapor Pressure

0.0000011 [mmHg], Less than 10-5 mbar at 20 °C
Record name Dinobuton
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Mechanism of Action

PESTICIDES AT 0.1 TO 0.01 MEAN LC50 AFFECTED PEROXIDASE ACTIVITY IN SCALY CARP YEARLINGS. ACREX CAUSED BIPHASIC RESPONSE (STIMULATION & NORMALIZATION).
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Color/Form

CRYSTALS FROM METHANOL OR PETROLEUM ETHER, PALE YELLOW SOLID

CAS RN

973-21-7, 62655-72-5
Record name 2-sec-Butyl-4,6-dinitrophenyl isopropyl carbonate
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Record name Dinobuton [BSI:ISO]
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Record name DINOBUTON
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Melting Point

56-57 °C, MP: 58-60 °C; NONCORROSIVE /TECHNICAL PRODUCT, 97% PURE/
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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